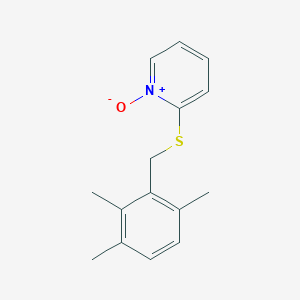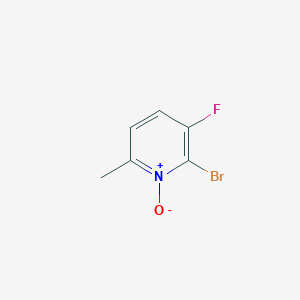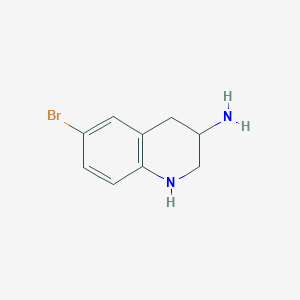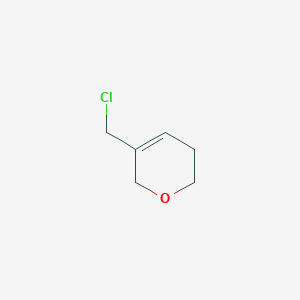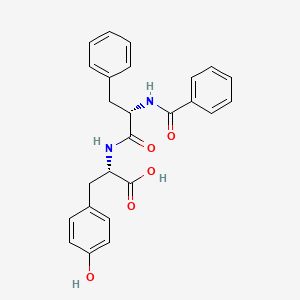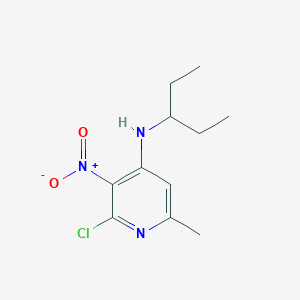
2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE is a synthetic organic compound with a complex structure It contains a pyridine ring substituted with chloro, methyl, and nitro groups, and an amine group attached to an ethyl-propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE typically involves multiple steps. One common route starts with the nitration of 2-chloro-6-methylpyridine to introduce the nitro group. This is followed by a substitution reaction to introduce the amine group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain biological targets, offering possibilities for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methyl-3-nitro-pyridine: Lacks the ethyl-propyl amine group.
4-Amino-2-chloro-6-methyl-3-nitro-pyridine: Contains an amino group instead of the ethyl-propyl chain.
Uniqueness
2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE is unique due to its specific combination of functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H16ClN3O2 |
|---|---|
Molecular Weight |
257.72 g/mol |
IUPAC Name |
2-chloro-6-methyl-3-nitro-N-pentan-3-ylpyridin-4-amine |
InChI |
InChI=1S/C11H16ClN3O2/c1-4-8(5-2)14-9-6-7(3)13-11(12)10(9)15(16)17/h6,8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
KBWJFHDOMBAMNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C(C(=NC(=C1)C)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
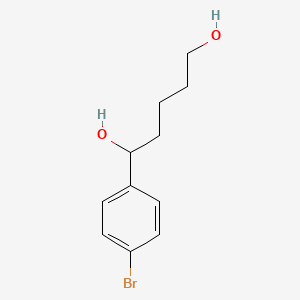

![1-Ethyl-3-[2-(3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ylsulfanyl)-benzyl]-urea](/img/structure/B8511708.png)
![N-cyclopropyl-7-iodo-6-methylbenzo[d]isoxazol-3-amine](/img/structure/B8511715.png)
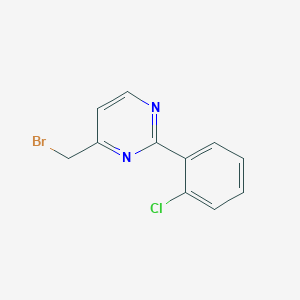
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B8511718.png)
![chloro(dimethyl)(2-methyl-8H-indeno[2,1-b]thiophen-8-yl)silane](/img/structure/B8511725.png)
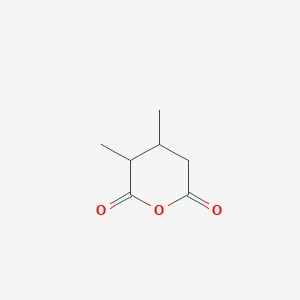
![Phosphonium, [(2-hydroxy-5-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B8511739.png)
